Cas no 301335-02-4 ((-)-Riboflavin)

(-)-Riboflavin structure
Produktname:(-)-Riboflavin
(-)-Riboflavin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (-)-Riboflavin
- 6,7-Dimethyl-9-(D-1'-ribityl)-isoalloxazin, Riboflavin
- 7,8-dimethyl-10-D-ribitol-1-yl-10H-benzo[g]pteridine-2,4-dione
- 7,8-dimethyl-10-pentitol-1-yl-10H-benzo[g]pteridine-2,4-dione
- Beflavin
- D-Lyxoflavin
- lactoflavine
- Lyxoflavin
- PX083033
- riboflavin
- Riboflavin = Lactoflavin
- Riboflavin, Vitamin B(2)
- Riboflavin, Vitamin B2
- Riboflavin-(UL)-14C
- riboflavine
- Riboflavine,INN
- SJ000286086
- vitamin B2
- vitamine B2
- Prestwick0_000634
- SY012957
- Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- D-Ribitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
- AKOS016038568
- NCGC00095174-01
- L-Arabinitol,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
- SPBio_002847
- Lactoflavine, zinvit-g
- 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione
- NSC18343
- component of Endoglobin Forte (Salt/Mix)
- NCGC00017291-02
- VS-08673
- Aqua-Flave
- 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol #
- 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
- HMS559H22
- DTXSID70859128
- CHEMBL511565
- AUNGANRZJHBGPY-UHFFFAOYSA-N
- AKOS025397214
- Fiboflavin
- Wasserstoff Riboflavin
- HMS1569P10
- Q 14
- Prestwick2_000634
- Isoalloxazine,8-dimethyl-10-D-ribityl-
- CCG-51661
- AC-11728
- Benzo[g]pteridine-2,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- Oprea1_416960
- WLN: T C666 BN DNVMV INJ B1YQYQYQ1Q L1 M1
- Isoalloxazine,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- NCGC00095174-02
- Hyflavin
- SCHEMBL341564
- Riboflavin(B2);7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
- NCGC00017291-03
- Oprea1_626642
- NCGC00095174-05
- NS00007684
- NCGC00017291-05
- 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
- AKOS000503133
- NCGC00095174-03
- Ovoflavin
- SR-01000640951-1
- L-Araboflavine
- Prestwick1_000634
- NSC33298
- NCGC00017291-04
- (?)-Riboflavin
- Maybridge1_006336
- NCGC00017291-06
- Dermadram
- 301335-02-4
- 1-(3,4-Dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-1-deoxy-L-arabinitol
- 1-deoxy-1-(2-hydroxy-7,8-dimethyl-4-oxobenzo[g]pteridin-10(4H)-yl)pentitol
- 1-deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol
- Riboflavin (B2)
- 33210-89-8
- BBL028117
- 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
- STL453483
- STL455122
- STK177323
- 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl](2,4a,10a-(1)(3)C,1,3-(1)N)-2H,3H,4H,10H-benzo[g]pteridin-3-yl
-
- Inchi: InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)
- InChI-Schlüssel: AUNGANRZJHBGPY-UHFFFAOYSA-N
- Lächelt: CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 376.13828437g/mol
- Monoisotopenmasse: 376.13828437g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 5
- Komplexität: 680
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topologische Polaroberfläche: 155Ų
(-)-Riboflavin Verwandte Literatur
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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